

Pan-PIM Kinase Inhibitor LGH447: A Technical Guide

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Compound of Interest		
Compound Name:	PIM-447 dihydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

LGH447, also known as PIM447, is a potent and selective, orally available pan-inhibitor of the PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases.[1][2] The PIM kinase family, comprising PIM1, PIM2, and PIM3, are crucial mediators of cell survival, proliferation, and apoptosis, making them attractive targets for oncology drug development.[3][4] LGH447 has demonstrated significant preclinical activity in various hematological malignancies, most notably multiple myeloma (MM), by inducing cell cycle arrest and apoptosis.[1][5] This technical guide provides a comprehensive overview of LGH447, including its mechanism of action, a detailed summary of its preclinical and clinical data, experimental protocols for key assays, and a visual representation of the PIM kinase signaling pathway.

Mechanism of Action

LGH447 is an ATP-competitive inhibitor that targets the catalytic activity of all three PIM kinase isoforms with high potency.[2] By binding to the ATP-binding pocket of PIM kinases, LGH447 prevents the phosphorylation of downstream substrates, thereby disrupting key signaling pathways involved in cell growth and survival.[1]

The inhibition of PIM kinases by LGH447 leads to several downstream cellular effects:



- Cell Cycle Arrest: LGH447 induces a G1/S phase cell cycle arrest.[1][6] This is achieved through the modulation of cell cycle regulators such as p21Cip1/Waf1 and p27Kip1.[3]
- Induction of Apoptosis: The compound promotes apoptosis by decreasing the phosphorylation of the pro-apoptotic protein BAD at Ser112 and reducing the levels of the anti-apoptotic protein c-Myc.[1][2]
- Inhibition of the mTORC1 Pathway: LGH447 has been shown to inhibit the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[2][7] This is evidenced by the decreased phosphorylation of downstream mTORC1 effectors, such as the ribosomal protein S6 (pS6RP).[2]

Data Presentation In Vitro Potency and Selectivity

LGH447 exhibits high potency against all three PIM kinase isoforms, with Ki values in the picomolar range. It also demonstrates good selectivity against a panel of other kinases.

Target	Ki (pM)[2]
PIM1	6
PIM2	18
PIM3	9

Off-Target Kinases	IC50 (μM)[2]
GSK3β	1-5
PKN1	1-5
РКСт	1-5
Other Kinases (panel of 68)	>9

In Vitro Anti-proliferative Activity



LGH447 has demonstrated potent anti-proliferative activity against a range of multiple myeloma cell lines.

Cell Line	IC50 (μM) at 48h[7]
MM.1S	0.2 - 3.3
MM.1R	0.2 - 3.3
RPMI-8226	0.2 - 3.3
MM144	0.2 - 3.3
U266	0.2 - 3.3
NCI-H929	0.2 - 3.3
OPM-2	>7
RPMI-LR5	>7
U266-Dox4	>7
U266-LR7	>7

Pharmacokinetics

Pharmacokinetic studies in animal models have shown that LGH447 possesses drug-like properties suitable for clinical development.

Species	Clearance (mL/min/kg)[2]	Volume of Distribution (Vss, L/kg)[2]	Oral Bioavailability (%)[2]
Mouse	20	5.3	84
Rat	28	6.4	70
Dog	8	3.6	71

Human plasma protein binding of LGH447 is 95%, and it exhibits high stability in human plasma (>90% remaining after 3 hours).[2]



Clinical Trial Data (Phase 1 - NCT01456689)

A first-in-human, open-label, multicenter Phase 1 dose-escalation study (CLGH447X2101) was conducted in patients with relapsed/refractory multiple myeloma.[5][8][9]

Parameter	Value[5][9][10]	
Number of Patients	54	
Dose Escalation Range	70 mg to 700 mg once daily	
Maximum Tolerated Dose (MTD)	500 mg once daily	
Most Common Grade 3/4 Adverse Events	Thrombocytopenia (31.6%), Anemia (21.1%), Neutropenia (15.8%)	
Best Overall Response	Very Good Partial Response (VGPR)	

Experimental Protocols Western Blot Analysis for Phospho-S6 Ribosomal Protein (pS6RP)

This protocol describes the detection of pS6RP in cell lysates following treatment with LGH447.

- Cell Lysis:
 - Treat KG-1 cells with the desired concentrations of LGH447 for 2 hours.
 - Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer).[2]
 - Determine the protein concentration of the lysates using a BCA (Bicinchoninic acid) assay.
 [2]
- SDS-PAGE and Protein Transfer:
 - Load 50 μg of protein lysate per lane onto a 10% Bis-Tris gel for sodium dodecyl sulfatepolyacrylamide gel electrophoresis (SDS-PAGE).[2]
 - Transfer the separated proteins to a 0.2 μm nitrocellulose membrane.[2]



· Immunoblotting:

- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in Trisbuffered saline with Tween 20) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for phospho-S6 Ribosomal Protein (Ser235/236) and total S6 Ribosomal Protein. Specific antibody details and dilutions should be optimized as per the manufacturer's instructions.
- Wash the membrane three times with wash buffer.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with wash buffer.
- Detection:
 - Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
 [2]

Cell Viability Assay (MTT Assay)

This protocol outlines the procedure for assessing the effect of LGH447 on the viability of multiple myeloma cells.

- · Cell Seeding:
 - Seed multiple myeloma cells in 96-well plates at an appropriate density.
- Compound Treatment:
 - $\circ~$ Treat the cells with increasing concentrations of LGH447 (e.g., 0.05–10 µmol/L) for 24, 48, and 72 hours.[4]
- MTT Incubation:



- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a period that allows for the formation of formazan crystals (typically 2-4 hours).
- Solubilization and Absorbance Reading:
 - Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
 - Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability relative to untreated control cells.

In Vivo Xenograft Model of Multiple Myeloma

This protocol provides a general framework for evaluating the in vivo efficacy of LGH447 in a disseminated murine model of human multiple myeloma.[1]

- Animal Model:
 - Use immunodeficient mice (e.g., NOD/SCID or NSG mice).[11][12]
- Cell Implantation:
 - Inject a human multiple myeloma cell line (e.g., RPMI-8226) intravenously into the mice.
- Drug Administration:
 - Administer LGH447 orally to the mice at the desired dose and schedule. The formulation of LGH447 for oral gavage should be optimized for solubility and stability.
- Tumor Burden Monitoring:
 - Monitor tumor growth by measuring relevant biomarkers (e.g., human immunoglobulin levels in mouse serum) or through in vivo imaging techniques if using luciferaseexpressing cell lines.

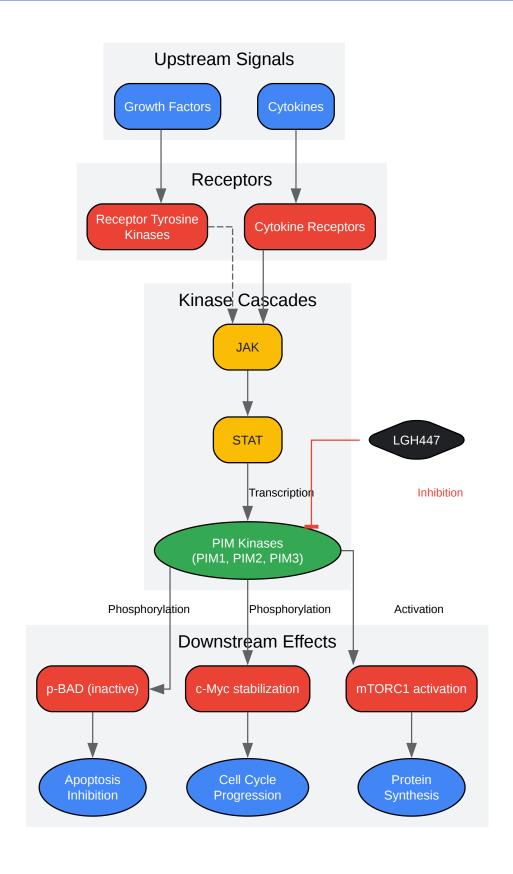


- Endpoint and Analysis:
 - At the end of the study, euthanize the mice and collect tumors and relevant tissues for further analysis (e.g., immunohistochemistry for pharmacodynamic markers).
 - Assess tumor-associated bone loss using appropriate imaging modalities.[1]

Signaling Pathway and Experimental Workflow Visualizations

Below are diagrams illustrating the PIM kinase signaling pathway and a typical experimental workflow for evaluating LGH447.

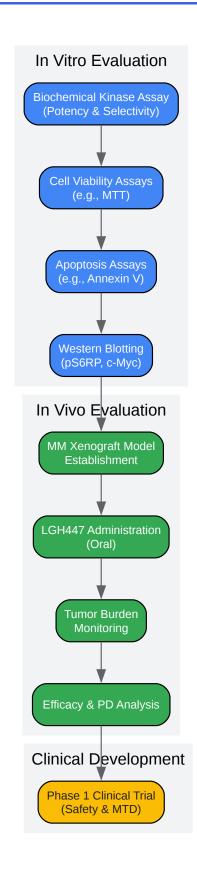




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Caption: PIM Kinase Signaling Pathway and the inhibitory action of LGH447.





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Caption: A typical preclinical to clinical development workflow for LGH447.



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